molecular formula C11H19NO5 B2875643 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid CAS No. 2231673-77-9

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid

Cat. No.: B2875643
CAS No.: 2231673-77-9
M. Wt: 245.275
InChI Key: MATRGPGDSFXZAU-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.275. The purity is usually 95%.
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Biological Activity

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and relevant case studies.

  • Molecular Formula : C10H17NO5
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 1067239-25-1

The compound acts primarily as an organic buffering agent, which stabilizes pH in biological systems. Its buffering capacity is crucial for maintaining physiological conditions in cell cultures, particularly within a pH range of 6 to 8.5, making it valuable in various biological assays and experiments .

Antimicrobial Activity

Recent studies have indicated that azetidine derivatives exhibit antimicrobial properties. The specific activity of this compound against various microbial strains has not been extensively documented; however, related compounds have shown efficacy against bacteria and fungi, suggesting a potential for this compound as well .

Cytotoxicity and Cell Viability

Research into the cytotoxic effects of azetidine derivatives indicates that modifications in the azetidine ring can influence cell viability. Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards certain cancer cell lines, although detailed investigations are necessary to confirm these findings and elucidate the underlying mechanisms .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various azetidine derivatives, including this compound, evaluated their biological activities. The findings indicated that structural modifications significantly affect their interaction with biological targets, enhancing or diminishing their activity depending on the functional groups attached .

Study 2: Polymorphic Behavior

Another research highlighted the polymorphic transitions of related azetidine compounds during grinding processes. This study found that such transitions could alter the compound's solubility and bioavailability, impacting its biological activity. Understanding these transitions is vital for optimizing formulations in pharmaceutical applications .

Data Summary

PropertyValue
Molecular FormulaC10H17NO5
Molecular Weight231.25 g/mol
CAS Number1067239-25-1
Buffering RangepH 6 - 8.5
Potential Antimicrobial ActivityYes (related compounds)
CytotoxicitySelective towards cancer cells (preliminary data)

Properties

IUPAC Name

2-methoxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7(6-12)8(16-4)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATRGPGDSFXZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.